molecular formula C31H44BNO2 B1171758 antigen LACK CAS No. 163832-69-7

antigen LACK

Cat. No.: B1171758
CAS No.: 163832-69-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antigen LACK (Leishmania homolog of receptors for activated C-kinase) is a 36-kDa protein expressed by Leishmania parasites, critical for their survival and pathogenesis. It plays a pivotal role in modulating host immune responses, particularly by influencing CD4+ T cell differentiation toward a Th2 phenotype, which exacerbates disease progression in visceral leishmaniasis . LACK is highly conserved across Leishmania species, making it a target for vaccine development and diagnostic assays.

Properties

CAS No.

163832-69-7

Molecular Formula

C31H44BNO2

Synonyms

antigen LACK

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Antigen LACK shares functional parallels with microbial antigens that trigger adaptive immune responses. For instance:

  • M72 (Mycobacterium tuberculosis) : A fusion protein of Mtb32a and Mtb39a, M72 contains conserved CD4+/CD8+ T cell epitopes across Mycobacteria strains. Unlike LACK, which is a single-domain protein, M72’s bipartite structure enables broader epitope presentation .
  • SARS-CoV-2 Nucleocapsid (N) Antigen: A RNA-binding protein critical for viral replication. While LACK is a parasitic antigen, the N-antigen’s high sensitivity in serologic assays (e.g., ~90% specificity in severe COVID-19 cases ) contrasts with LACK’s variable immunogenicity in endemic regions.

Table 1: Structural and Functional Comparison of this compound with Analogous Antigens

Parameter This compound M72 (Mtb32a/Mtb39a) SARS-CoV-2 N-Antigen
Molecular Weight 36 kDa 72 kDa (fusion) 45–50 kDa
Pathogen Leishmania spp. Mycobacterium tuberculosis SARS-CoV-2
Key Epitopes Conserved Th2-inducing CD4+/CD8+ T cell epitopes Nucleocapsid phosphoprotein
Diagnostic Use Limited (research-only) Vaccine candidate RDTs, ELISA, multiplex assays
Adjuvant Synergy Requires Th1-polarizing adjuvants (e.g., IL-12) DDA:DSPC liposomes enhance TNFα secretion Not applicable
Functional and Efficacy Comparison

LACK’s immunogenicity is context-dependent, often requiring adjuvants to shift immune responses from Th2 to protective Th1/Th17 pathways. In contrast:

  • M72 with TDB Adjuvant : Liposomal formulations of M72 with trehalose dibehenate (TDB) induce robust Th1/Th17 responses in mice, with TNFα levels correlating with adjuvant dosage (e.g., 1 µg B16 adjuvant → 500 pg/mL TNFα ).
  • HER2/neu Antigen: Used in cancer immunotherapy, HER2/neu’s clinical utility relies on monoclonal antibodies (e.g., trastuzumab), whereas LACK’s application is hindered by antigenic variation and immune evasion in leishmaniasis .

Table 2: In Vivo Efficacy of this compound vs. M72 in Murine Models

Antigen Adjuvant Immune Response Outcome (Vaccine Efficacy)
LACK IL-12/Alum Mixed Th1/Th2 Partial protection (~50%)
M72 DDA:DSPC + B16 Th1/Th17-polarized 80% reduction in bacterial load
Immunological Response Profiling

LACK’s Th2 bias contrasts with antigens like M72, which promote balanced Th1/Th17 responses when formulated with synthetic adjuvants. For example:

  • Cytokine Profiles : M72 + B16 adjuvant elicits 2-fold higher TNFα and IL-17 compared to LACK + alum .
  • Cross-Reactivity : LACK exhibits minimal cross-reactivity with mammalian RACK proteins, whereas SARS-CoV-2 N-antigen shows false positives due to homology with human coronaviruses .

Q & A

Q. How can researchers systematically identify gaps in existing literature on antigen LACK?

To identify gaps, start with comprehensive keyword searches (e.g., "this compound immunogenicity," "LACK protein structural analysis") across databases like PubMed and Google Scholar . Use citation tracking via "Cited by" features to explore newer studies referencing foundational work . Analyze contradictions in findings (e.g., conflicting results on antigen stability or immune response mechanisms) and assess limitations in methodologies (e.g., small sample sizes, lack of longitudinal data) . Tools like LitQA, a benchmark requiring synthesis of full-text papers, can further highlight unresolved questions .

Q. What methodologies are recommended for conducting a literature review on this compound?

Adopt a multi-database approach (Web of Science, PubMed, Google Scholar) to capture interdisciplinary insights . Use Boolean operators (e.g., "this compound AND Leishmania") and synonyms (e.g., "LACK protein" vs. "Leishmania homolog of receptors for activated C-kinase") to refine searches . Evaluate sources for bias by comparing experimental designs (e.g., in vitro vs. in vivo models) and statistical rigor . Incorporate tools like PaperQA, a retrieval-augmented generative agent, to automate relevance assessments of full-text articles .

How should a research question on this compound be formulated to ensure academic rigor?

Ensure the question is specific (e.g., "How does this compound interact with host dendritic cells in murine models?") and requires synthesis of experimental and theoretical insights . Avoid binary answers by framing hypotheses around mechanisms (e.g., "What signaling pathways are activated by this compound in chronic infections?") . Validate feasibility by reviewing preliminary data requirements (e.g., existing structural studies of LACK) and aligning with grant application standards (e.g., NIH emphasis on translational potential) .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound studies, such as variability in immune response outcomes?

Q. What experimental design strategies minimize bias in this compound research?

Implement double-blinding in animal trials to reduce observer bias and use randomized block designs for treatment groups . Include negative controls (e.g., sham antigens) and positive controls (e.g., known immunogenic proteins) to validate assay specificity . Pre-register study protocols on platforms like ClinicalTrials.gov to enhance reproducibility .

Q. How should missing data be handled in longitudinal studies of this compound efficacy?

Follow reporting standards from Table 5 in :

  • Compare baseline characteristics of participants with complete vs. incomplete data.
  • Use multiple imputation techniques for small missing datasets or sensitivity analyses for large gaps.
  • Document attrition rates at each study phase and justify exclusion criteria .

Q. What advanced statistical methods are critical for analyzing this compound datasets with high variability?

Apply mixed-effects models to account for nested variables (e.g., repeated measurements in patient cohorts) . Use bootstrapping to estimate confidence intervals for skewed data (e.g., cytokine levels post-vaccination) . For omics data (e.g., proteomic profiles), employ dimensionality reduction (PCA or t-SNE) to identify latent patterns .

Q. How can machine learning enhance the synthesis of this compound research across disparate studies?

Train natural language processing (NLP) models to extract key findings from full-text papers, focusing on terms like "epitope mapping" or "cross-reactivity" . Use LLMs to collate grey literature (e.g., conference abstracts, technical reports) for meta-analyses, ensuring coverage beyond traditional journals . Validate outputs against manually curated datasets to avoid hallucination risks .

Methodological Resources

  • Literature Gaps : Use Google Scholar’s "Cited by" and keyword refinement .
  • Data Contradictions : Apply meta-analysis frameworks and sensitivity testing .
  • Experimental Design : Reference NIH grant guidelines for controls and statistical power .
  • Advanced Tools : Leverage PaperQA for automated source retrieval and NLP for data synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.